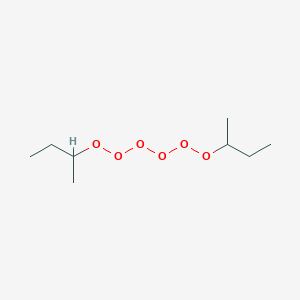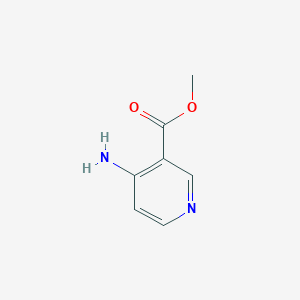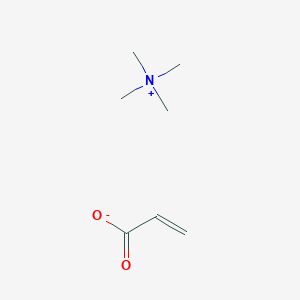![molecular formula C20H29NO2 B094851 2-Cyclohexyl-8,9-dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline CAS No. 17606-22-3](/img/structure/B94851.png)
2-Cyclohexyl-8,9-dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexyl-8,9-dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline, also known as HDMP-28, is a synthetic compound that belongs to the pyrrolidinophenone class of stimulants. It has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience.
Wirkmechanismus
2-Cyclohexyl-8,9-dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline acts as a potent dopamine reuptake inhibitor, which means that it increases the levels of dopamine in the brain by preventing its reuptake. This leads to increased stimulation of the central nervous system, resulting in increased alertness, focus, and energy. 2-Cyclohexyl-8,9-dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline also affects other neurotransmitters in the brain, including norepinephrine and serotonin.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-Cyclohexyl-8,9-dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline include increased heart rate, blood pressure, and body temperature. It also causes the release of adrenaline and other stress hormones, which can lead to feelings of euphoria and increased energy. 2-Cyclohexyl-8,9-dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline can also cause side effects such as anxiety, insomnia, and paranoia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Cyclohexyl-8,9-dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline in lab experiments is its potency and selectivity as a dopamine reuptake inhibitor. This makes it a useful tool for studying the role of dopamine in various neurological processes. However, its potential for abuse and its side effects make it a less than ideal choice for certain types of experiments.
Zukünftige Richtungen
There are many potential future directions for research on 2-Cyclohexyl-8,9-dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline. One area of interest is its potential use as a treatment for addiction, particularly for cocaine and methamphetamine addiction. Other potential future directions include the development of more selective and potent dopamine reuptake inhibitors, as well as the study of the long-term effects of 2-Cyclohexyl-8,9-dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline on the brain and body.
Synthesemethoden
2-Cyclohexyl-8,9-dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline can be synthesized using a variety of methods, including the Leuckart-Wallach reaction and the Friedel-Crafts reaction. The Leuckart-Wallach reaction involves the reaction of cyclohexanone with 3,4-dimethoxyphenylacetonitrile in the presence of formic acid and ammonium formate. The Friedel-Crafts reaction involves the reaction of cyclohexanone with 3,4-dimethoxybenzaldehyde in the presence of aluminum chloride.
Wissenschaftliche Forschungsanwendungen
2-Cyclohexyl-8,9-dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to have potential applications in the treatment of various neurological disorders, including attention deficit hyperactivity disorder (ADHD) and narcolepsy. It has also been studied for its potential use as a cognitive enhancer and as a treatment for addiction.
Eigenschaften
CAS-Nummer |
17606-22-3 |
|---|---|
Produktname |
2-Cyclohexyl-8,9-dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline |
Molekularformel |
C20H29NO2 |
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
2-cyclohexyl-8,9-dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline |
InChI |
InChI=1S/C20H29NO2/c1-22-19-11-15-8-9-21-13-16(14-6-4-3-5-7-14)10-18(21)17(15)12-20(19)23-2/h11-12,14,16,18H,3-10,13H2,1-2H3 |
InChI-Schlüssel |
FNRGNEDFOMTOOQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C3CC(CN3CCC2=C1)C4CCCCC4)OC |
Kanonische SMILES |
COC1=C(C=C2C3CC(CN3CCC2=C1)C4CCCCC4)OC |
Synonyme |
2-Cyclohexyl-1,2,3,5,6,10b-hexahydro-8,9-dimethoxypyrrolo[2,1-a]isoquinoline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



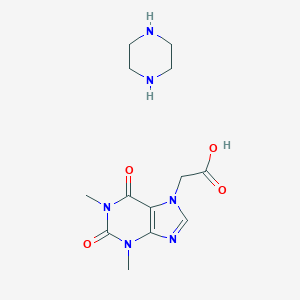
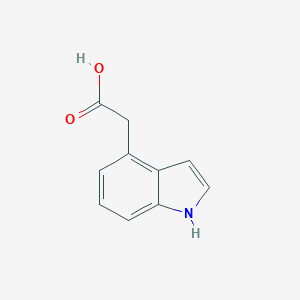
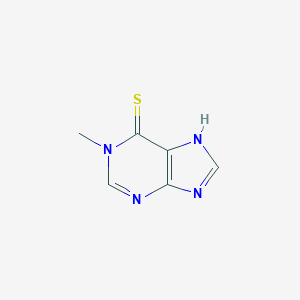
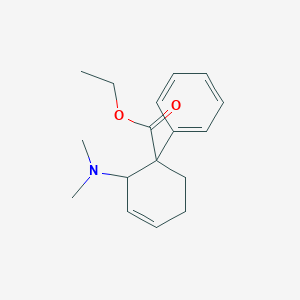
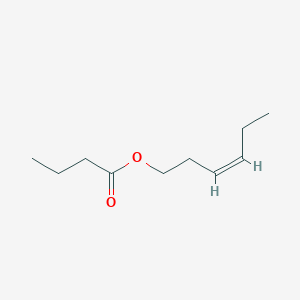
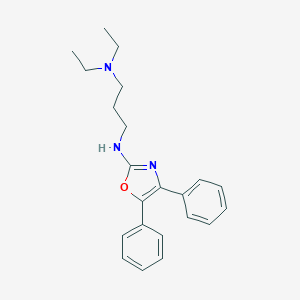
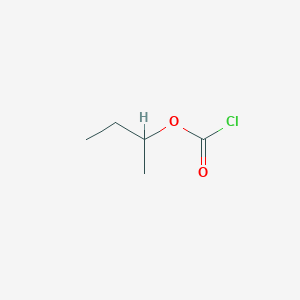
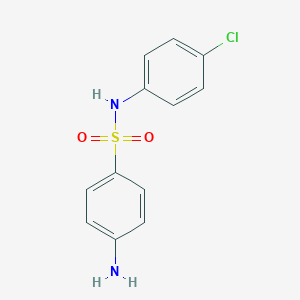
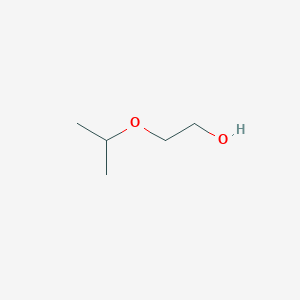
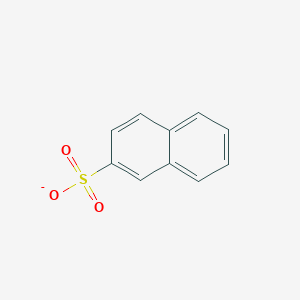
![Benzoxazolium, 2-[3-[5,6-dichloro-1-ethyl-1,3-dihydro-3-(3-sulfopropyl)-2H-benzimidazol-2-ylidene]-1-propenyl]-3-ethyl-, inner salt](/img/structure/B94790.png)
